4-Oxocyclohexanecarbaldehyde
Overview
Description
4-Oxocyclohexanecarbaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of various chemical entities. It is characterized by the presence of an aldehyde functional group attached to a cyclohexane ring with a ketone at the 4-position. This structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.
Synthesis Analysis
The synthesis of 4-oxocyclohexanecarbaldehyde derivatives has been achieved through various methods. A catalytic asymmetric reaction of acetone with cinnamaldehyde derivatives has been developed to synthesize disubstituted 4-oxocyclohexanecarbaldehyde with excellent enantioselectivity . Additionally, a domino reaction catalyzed by pyrrolidine allows for the efficient one-pot synthesis of polysubstituted derivatives of 4-oxocyclohexanecarbaldehyde . Another approach involves an organocatalytic domino reaction between 2-arylideneindane-1,3-diones and glutaraldehyde, yielding functionalized spirocyclohexane carbaldehydes .
Molecular Structure Analysis
The molecular structure of 4-oxocyclohexanecarbaldehyde derivatives has been elucidated through various analytical techniques. For instance, the reaction product of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine was analyzed using X-ray structure analysis, confirming the formation of complex heterocyclic compounds . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
4-Oxocyclohexanecarbaldehyde and its derivatives participate in a range of chemical reactions. They can react under alkaline conditions with amidine-type compounds and hydrazine derivatives to yield condensation products . The reactivity of 4-oxoazetidine-2-carbaldehydes has been exploited in stereoselective allylation reactions, leading to the synthesis of fused tricyclic beta-lactams . These reactions highlight the dual reactivity and synthetic utility of 4-oxocyclohexanecarbaldehyde derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-oxocyclohexanecarbaldehyde derivatives are influenced by their molecular structure. The presence of both aldehyde and ketone functional groups imparts polarity to the molecule, which can affect its solubility and reactivity. The stereochemistry of the derivatives is also significant, as it can influence the outcome of chemical reactions and the biological activity of the synthesized compounds. The high enantioselectivity achieved in some of the synthetic methods indicates the potential for producing enantiomerically pure compounds, which is important in pharmaceutical applications .
Scientific Research Applications
Catalytic Synthesis
4-Oxocyclohexanecarbaldehyde is utilized in catalytic asymmetric synthesis. Maurya, Kutwal, and Appayee (2021) developed a catalytic asymmetric reaction of acetone with cinnamaldehyde derivatives for synthesizing disubstituted 4-oxocyclohexanecarbaldehyde. This method allows for the production of both enantiomers of the same diastereomeric products with good yield and diastereoselectivity, demonstrating practicality in gram-scale synthesis (Maurya, Kutwal, & Appayee, 2021).
Building Blocks in Stereocontrolled Synthesis
Alcaide and Almendros (2002) highlighted that 4-Oxoazetidine-2-carbaldehydes, which can be considered as protected α-amino aldehydes and masked β-amino acids, are valuable in a broad range of synthetic applications. These bifunctional compounds are useful for preparing substances of biological interest, including α-amino acids, β-amino acids, amino sugars, and complex natural products, emphasizing their versatility in stereocontrolled synthesis (Alcaide & Almendros, 2002).
Domino Reaction for Polysubstituted Derivatives
Bao, Wang, and Kong (2013) developed a novel domino reaction for the efficient synthesis of polysubstituted 4-oxocyclohexanecarbaldehyde derivatives. Utilizing pyrrolidine as a catalyst, this method facilitates the synthesis under mild conditions and consists of consecutive reactions including aldol condensation and tandem inter-Michael–intra-Michael addition reactions (Bao, Wang, & Kong, 2013).
Asymmetric Synthesis
Hong, Kotame, and Lee (2011) described asymmetric domino Michael-acetalization reactions involving 2-oxocyclohexanecarbaldehyde, leading to the synthesis of 3,4-dihydrocoumarin with an all-carbon quaternary stereocenter. The process achieved excellent diastereo- and enantioselectivities, highlighting its potential in asymmetric synthesis (Hong, Kotame, & Lee, 2011).
Crystal Structure Analysis
Yuan, Zhang, and Ng (2009(2009) conducted a study on the chiral compound 4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime, which is structurally related to 4-oxocyclohexanecarbaldehyde. Their research provided insights into the crystal structures of such compounds, revealing the conformation of the six-membered carbaldehyde oxime ring and the orientation of the propenyl substituent. This study contributes to the understanding of the structural properties of cyclohexanecarbaldehyde derivatives (Yuan, Zhang, & Ng, 2009).
Safety And Hazards
The safety data sheet for 4-Oxocyclohexanecarbaldehyde indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
4-oxocyclohexane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNKUFOBKQJUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457497 | |
Record name | 4-oxocyclohexanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxocyclohexanecarbaldehyde | |
CAS RN |
96184-81-5 | |
Record name | 4-oxocyclohexanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.